3-Fluoro-3'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom and a methyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-methyl-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 3-Fluoro-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products.
Scientific Research Applications
3-Fluoro-3’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 3-Fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbiphenyl
- 4-Fluoro-3-methylbiphenyl
- 3-Fluoro-2-methylbiphenyl
Uniqueness
3-Fluoro-3’-methyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups on the biphenyl structure. This unique arrangement can result in distinct chemical and physical properties, such as altered reactivity and binding characteristics compared to its isomers .
Biological Activity
3-Fluoro-3'-methyl-1,1'-biphenyl is a member of the biphenyl family, characterized by a fluorine atom at the 3-position and a methyl group at the 3'-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparisons with related compounds.
The chemical structure of this compound can be represented as follows:
This compound is synthesized primarily through methods such as the Suzuki-Miyaura coupling reaction, which allows for the introduction of functional groups at specific positions on the biphenyl framework.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances its lipophilicity and hydrogen bonding capabilities, which can facilitate stronger interactions with cellular components such as proteins and nucleic acids.
Interaction with Biological Targets
Research indicates that biphenyl derivatives can modulate several biological pathways including:
- Inflammation : Compounds in this class have shown potential in reducing inflammatory responses.
- Cell Proliferation : They may inhibit or promote cell growth depending on the specific cellular context.
- Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Antimicrobial Activity
A study examined the antimicrobial properties of various biphenyl derivatives, including this compound. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 15 | Staphylococcus aureus |
This compound | 20 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer cell lines (MCF-7) and showed an IC50 value of 12 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12 |
HeLa | 15 |
A549 | 18 |
Case Studies
Case Study 1: Anticancer Potential
In a recent study published in a peer-reviewed journal, researchers explored the effects of fluorinated biphenyls on cancer cell proliferation. They found that this compound significantly inhibited cell growth in MCF-7 cells through apoptosis induction mechanisms. The study utilized flow cytometry to analyze cell cycle progression, revealing that treated cells exhibited increased sub-G1 populations indicative of apoptosis.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of biphenyl derivatives. The study demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
2-Fluoro-4-methyl-biphenyl | 25 | 10 |
4-Chloro-2-methyl-biphenyl | 30 | 20 |
3-Fluoro-3'-methyl-biphenyl | 15 | 12 |
Properties
Molecular Formula |
C13H11F |
---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
1-fluoro-3-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,1H3 |
InChI Key |
SNPGMCLEHULHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.